molecular formula C6H10N2O2 B1303193 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 65287-96-9

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1303193
CAS No.: 65287-96-9
M. Wt: 142.16 g/mol
InChI Key: DJBJHPDVWKRAJB-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-methyl-3-pyrazolone with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazolone to the ethylene oxide, followed by ring closure to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazolone ring can be reduced to form dihydropyrazolone derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-oxoethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted pyrazolone derivatives.

Scientific Research Applications

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyrazolone ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)-5-methylthiazole: Shares the hydroxyethyl group but has a thiazole ring instead of a pyrazolone ring.

    4-(2-Hydroxyethyl)-2-methylimidazole: Contains a similar hydroxyethyl group but features an imidazole ring.

Uniqueness

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of a pyrazolone ring and a hydroxyethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-hydroxyethyl)-5-methyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h9H,2-3H2,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBJHPDVWKRAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377097
Record name 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65287-96-9
Record name 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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